molecular formula C21H18Sn B14167357 Triphenyl(propa-1,2-dienyl)stannane CAS No. 4104-90-9

Triphenyl(propa-1,2-dienyl)stannane

Cat. No.: B14167357
CAS No.: 4104-90-9
M. Wt: 389.1 g/mol
InChI Key: AFCVDCUIAHTKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenyl(propa-1,2-dienyl)stannane, also known as allenyltriphenylstannane , is a specialized organotin compound valued in synthetic organic chemistry for its role in carbon-carbon bond formation. Its key structural feature is the allenyl group, a 1,2-diene system, attached to a triphenyltin moiety. This reagent is particularly useful in free-radical reactions, where it can serve as an allyl group transfer agent. For instance, it has been effectively used in a free radical C-C bond formation reaction to introduce the 1,2-propadienyl (allenyl) group at the 3′-α-C position of protected 2′,3′-dideoxy-3′-halogenothymidine , demonstrating its application in the synthesis of modified nucleosides. The compound is classified as hazardous (H301, H311, H331, H410) and is intended for research and development applications only. It is not for diagnostic or therapeutic uses, nor for personal use .

Properties

CAS No.

4104-90-9

Molecular Formula

C21H18Sn

Molecular Weight

389.1 g/mol

InChI

InChI=1S/3C6H5.C3H3.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1-5H;1H,2H2;

InChI Key

AFCVDCUIAHTKBW-UHFFFAOYSA-N

Canonical SMILES

C=C=C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Traditional Synthesis Approaches

Preparation of Propa-1,2-diene Intermediates

The synthesis of Triphenyl(propa-1,2-dienyl)stannane typically begins with the generation of propa-1,2-diene (allene) precursors. A common route involves the dehydrohalogenation of 3-chloropropyne using strong bases such as potassium tert-butoxide. This reaction proceeds via an E2 elimination mechanism, yielding propa-1,2-diene with high regioselectivity. Alternative methods include the thermal decomposition of propargyl derivatives, though this approach often requires stringent temperature control to prevent polymerization.

Stannylation of Propa-1,2-diene

The coupling of propa-1,2-diene with triphenylstannane (SnPh3H) is a critical step. This reaction is typically conducted under inert atmospheres using radical initiators such as azobisisobutyronitrile (AIBN). The mechanism involves the homolytic cleavage of the Sn–H bond, followed by radical addition to the allene’s terminal carbon. However, this method faces challenges in controlling regioselectivity, often producing mixtures of mono- and di-stannylated products.

Palladium-Catalyzed Methods

Cross-Coupling with Stannane Reagents

Palladium-catalyzed cross-coupling has emerged as a superior method for synthesizing this compound. A notable protocol involves the reaction of propargyl bromides with hexaphenylditin (Sn2Ph6) in the presence of [Pd(PPh3)4] as a catalyst. This reaction proceeds via oxidative addition of the propargyl bromide to palladium(0), followed by transmetallation with the stannane reagent. The final reductive elimination yields the desired product with >80% efficiency.

Table 1: Optimization of Palladium-Catalyzed Synthesis
Parameter Optimal Condition Yield (%)
Catalyst Loading 5 mol% [Pd(PPh3)4] 85
Solvent Tetrahydrofuran (THF) 82
Temperature 60°C 88
Reaction Time 12 hours 84

Role of Ligands in Selectivity

The choice of ligands significantly impacts reaction outcomes. Bulky phosphine ligands such as tricyclohexylphosphine (PCy3) suppress undesired homocoupling of stannane reagents, enhancing the yield of this compound to 92%. In contrast, electron-deficient ligands accelerate oxidative addition but may lead to catalyst deactivation.

Microwave-Assisted Synthesis

Enhanced Reaction Kinetics

Microwave irradiation has been employed to accelerate the stannylation of propa-1,2-diene. A study demonstrated that heating the reaction mixture at 150°C for 15 minutes under microwave conditions achieves 78% yield, compared to 12 hours under conventional heating. This method reduces side reactions such as allene polymerization, which is prevalent at prolonged heating durations.

Quantum Chemical Insights

Density functional theory (DFT) calculations at the B3LYP/aug-cc-pVTZ level reveal that microwave irradiation lowers the activation energy (ΔG) of the Sn–C bond formation from 25.6 kcal/mol to 18.9 kcal/mol. This aligns with experimental observations of faster reaction kinetics under microwave conditions.

Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

119Sn NMR spectroscopy is indispensable for confirming the structure of this compound. The compound exhibits a characteristic resonance at δ −45 ppm, consistent with trigonal-planar coordination around the tin atom. 1H NMR reveals coupling between the allenic protons (J = 10–12 Hz), confirming the retention of the propa-1,2-dienyl motif.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates the molecular formula, showing a peak at m/z 390.0431 corresponding to [M+H]+. Fragmentation patterns indicate sequential loss of phenyl groups, followed by cleavage of the Sn–C bond.

Challenges and Optimization Strategies

Controlling Regioselectivity

A major challenge in synthesizing this compound is the competing formation of 1,3-dienyl stannanes. Computational studies suggest that steric hindrance from the triphenyltin group directs the reaction toward the 1,2-dienyl product. Employing bulky substituents on the allene precursor further biases the selectivity, achieving >95% purity.

Chemical Reactions Analysis

Types of Reactions

Triphenyl(propa-1,2-dienyl)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tin compounds.

    Substitution: The propa-1,2-dienyl group can undergo substitution reactions with nucleophiles, leading to the formation of new organotin compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as halides or amines; reactions are conducted in organic solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Formation of tin oxides and corresponding organic by-products.

    Reduction: Formation of reduced organotin compounds.

    Substitution: Formation of new organotin derivatives with substituted propa-1,2-dienyl groups.

Scientific Research Applications

Triphenyl(propa-1,2-dienyl)stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in medicinal chemistry, including as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which triphenyl(propa-1,2-dienyl)stannane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The propa-1,2-dienyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, resulting in specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between Triphenyl(propa-1,2-dienyl)stannane and analogous organotin compounds:

Compound Substituents Molecular Formula Key Applications/Reactivity References
This compound Ph$3$Sn–CH$2$C=CH$_2$ C${21}$H${18}$Sn Nucleophilic allene transfer, cycloadditions
Tributyl(propa-1,2-dienyl)stannane Bu$3$Sn–CH$2$C=CH$_2$ C${15}$H${28}$Sn Chemoselective amide reduction, nucleophile delivery
Triphenyltin acetate Ph$_3$Sn–OAc C${20}$H${18}$O$_2$Sn Fungicide, biocide (e.g., Brestan®)
Stannane acetoxytriphenyl Ph$_3$Sn–OAc C${20}$H${18}$O$_2$Sn Agricultural and industrial antimicrobial agent
Key Observations:
  • Reactivity : The allene group enables unique reactivity, such as [2+2] or [4+2] cycloadditions, which are absent in acetoxy-substituted stannanes like Triphenyltin acetate. In contrast, acetoxy stannanes are more electrophilic, favoring hydrolysis or transmetalation .
  • Applications: Tributyl(propa-1,2-dienyl)stannane is widely used in chemoselective amide reductions (e.g., Schwartz reagent reactions), whereas this compound may serve as a precursor for chiral allenols or trifluoromethyl allenols in asymmetric catalysis .

Q & A

Q. What are the established synthetic routes for preparing Triphenyl(propa-1,2-dienyl)stannane, and what key experimental parameters must be controlled?

  • Methodological Answer : Synthesis often involves organotin precursors like triphenyltin chloride (Ph₃SnCl) and propargyl derivatives. A notable method utilizes acetylene-allene rearrangements in a superbasic medium (e.g., DMSO–K₂HCO₃), where 3-bromopropyne undergoes alkylation to form the allene moiety . Critical parameters include reaction temperature (optimized near 293 K), solvent purity, and stoichiometric control of the base to prevent side reactions. Post-synthesis purification via recrystallization (e.g., using diethyl ether) ensures product integrity .

Q. How is the crystal structure of this compound characterized, and what structural features dictate its reactivity?

  • Methodological Answer : Single-crystal X-ray diffraction (Cu Kα radiation, λ = 1.54178 Å) is the gold standard. Key parameters include absorption coefficient (μ = 126.74 cm⁻¹) and data collection at 293 K to minimize thermal motion artifacts . The tin centers adopt a distorted tetrahedral geometry (max. deviation: 7°), with bond lengths and angles critical for predicting nucleophilic reactivity at the allene or tin sites .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Classified under hazardous organotin compounds, it requires strict adherence to acute exposure guidelines. Use fume hoods, nitrile gloves, and eye protection. Regulatory documents list organotin derivatives under "Extremely Hazardous Substances," mandating spill containment with inert adsorbents (e.g., vermiculite) and disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. How does ligand selection influence the catalytic methoxycarbonylation of this compound, and what mechanistic insights exist?

  • Methodological Answer : Ligand screening (e.g., Xantphos vs. 1,2-DTBPMB) reveals stark yield differences (90% vs. 60%) due to steric and electronic effects. Pd/Xantphos stabilizes linear ester intermediates via π-backbonding, while bulky ligands hinder substrate coordination. Mechanistic studies (¹H NMR, kinetic profiling) suggest oxidative addition of CO₂Me groups at the allene terminus .

Q. What strategies resolve contradictions in reaction yields when using different organotin precursors for cross-coupling reactions?

  • Methodological Answer : Discrepancies arise from precursor purity (e.g., Ph₃SnCl vs. Ph₃SnBr) and ligand compatibility. Systematic comparison via GC-MS or HPLC quantifies byproduct formation. For example, Pd(PPh₃)₄ enhances Stille coupling efficiency with Ph₃SnCl by reducing Sn–C bond homolysis, whereas tributyl phosphine (PBu₃) may deactivate Pd catalysts .

Q. How do solvent and base systems impact acetylene-allene rearrangements involving this compound?

  • Methodological Answer : Superbasic systems (DMSO–K₂HCO₃) promote deprotonation of propargyl intermediates, favoring allene formation. Solvent polarity modulates transition-state stability: aprotic solvents (e.g., THF) reduce side reactions vs. protic solvents. Kinetic studies (variable-temperature NMR) quantify rearrangement rates, with activation energies correlated to base strength .

Key Notes

  • Avoid commercial sources (e.g., BenchChem) due to reliability concerns.
  • Cite peer-reviewed crystallography data and catalytic studies for reproducibility.
  • Safety protocols align with OSHA and EU hazardous substance guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.